Fluoroacetamide

Catalog No.
S528172
CAS No.
640-19-7
M.F
C2H4FNO
FCH2CONH2
C2H4FNO
M. Wt
77.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroacetamide

CAS Number

640-19-7

Product Name

Fluoroacetamide

IUPAC Name

2-fluoroacetamide

Molecular Formula

C2H4FNO
FCH2CONH2
C2H4FNO

Molecular Weight

77.06 g/mol

InChI

InChI=1S/C2H4FNO/c3-1-2(4)5/h1H2,(H2,4,5)

InChI Key

FVTWJXMFYOXOKK-UHFFFAOYSA-N

SMILES

C(C(=O)N)F

solubility

12.98 M
Freely sol in water, sol in acetone; sparingly sol in chloroform
Moderately sol in ethanol; sparingly sol in aliphatic and aromatic hydrocarbons
Solubility in water: very good

Synonyms

Fluoroacetamide; BRN 1739054.

Canonical SMILES

C(C(=O)N)F

The exact mass of the compound Fluoroacetamide is 77.0277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.98 mfreely sol in water, sol in acetone; sparingly sol in chloroformmoderately sol in ethanol; sparingly sol in aliphatic and aromatic hydrocarbonssolubility in water: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31876. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Fluoroacetates - Supplementary Records. It belongs to the ontological category of 2-fluoroacetamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding mitochondrial function

    Fluoroacetamide disrupts the citric acid cycle within mitochondria, the cell's energy-producing organelles. Researchers can use fluoroacetamide to study how this disruption affects cellular function and identify potential therapeutic targets for mitochondrial diseases [].

  • Toxicology research

    Due to its potent inhibitory effect on the citric acid cycle, fluoroacetamide is sometimes used in toxicology studies to investigate the mechanisms of cell death caused by mitochondrial dysfunction [].

  • Herbicide development

    Historically, fluoroacetamide was investigated as a potential herbicide due to its ability to harm plants. However, its high mammalian toxicity led to the abandonment of this application [].

Fluoroacetamide is an organic compound with the chemical formula FCH₂CONH₂. It is derived from acetamide, where one hydrogen atom on the methyl group is substituted by a fluorine atom. This modification imparts significant toxicity to the compound, making it a metabolic poison that disrupts cellular respiration by inhibiting the citric acid cycle. Fluoroacetamide appears as a colorless crystalline powder and is known for its use as a rodenticide due to its potent toxic effects on mammals. Exposure can lead to severe health issues, including reproductive disorders and potentially fatal outcomes if ingested or absorbed through the skin .

Fluoroacetamide acts as a metabolic poison by interfering with the citric acid cycle, a vital pathway for energy production in cells []. It closely resembles a natural intermediate in the cycle, fluoroacetate. However, the presence of fluorine disrupts the normal enzymatic processes, leading to a buildup of toxic intermediates and ultimately cell death [].

Fluoroacetamide is highly toxic and can be lethal if ingested, inhaled, or absorbed through the skin []. Symptoms of poisoning can include vomiting, convulsions, muscle tremors, and respiratory failure []. Due to its dangers, handling fluoroacetamide requires strict safety protocols, including the use of personal protective equipment and proper ventilation.

Data

The median lethal dose (LD50) of fluoroacetamide in rats is reported to be 5-10 mg/kg body weight [].

Typical of amides. When heated or in the presence of acids, it decomposes, producing toxic gases such as nitrogen oxides and hydrogen fluoride. Additionally, organic amides like fluoroacetamide can react with azo and diazo compounds, generating hazardous fumes . Its reactivity profile indicates that it can form various derivatives under specific conditions, which may be explored for synthetic applications.

The biological activity of fluoroacetamide is primarily characterized by its role as a metabolic poison. Upon ingestion, it converts into fluoroacetic acid, which inhibits the enzyme aconitase in the citric acid cycle, leading to energy metabolism disruption. This inhibition results in cellular energy depletion and can cause systemic toxicity. Symptoms of exposure may include gastrointestinal distress, neurological effects, and in severe cases, death . The compound's high toxicity has led to its classification as a hazardous substance, necessitating careful handling and regulation.

Fluoroacetamide can be synthesized through several methods:

  • Direct Fluorination: Fluorination of acetamide using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.
  • Substitution Reactions: Reacting acetamide with fluorinated alkyl halides under appropriate conditions.
  • Conversion from Fluoroacetic Acid: Fluoroacetic acid can be reacted with ammonia or amines to yield fluoroacetamide.

Each method varies in efficiency and yield, with direct fluorination being more common in laboratory settings due to its straightforward approach .

Fluoroacetamide has several applications:

  • Rodenticide: Its primary use is in pest control as a rodenticide due to its high toxicity.
  • Research: In biochemical research, it serves as a tool for studying metabolic pathways and enzyme inhibition.
  • Chemical Synthesis: It is utilized in organic synthesis to produce various fluorinated compounds.

Due to its hazardous nature, applications are strictly regulated in many countries .

Studies on fluoroacetamide's interactions focus on its metabolic pathways and toxicological effects. Research indicates that fluoroacetamide's conversion to fluoroacetic acid leads to significant disruptions in energy metabolism within cells. Investigations into its interactions with other biochemical agents reveal potential synergistic effects that exacerbate its toxic profile. Furthermore, studies have shown that co-exposure with certain chemicals may enhance its toxicity or alter its metabolic fate .

Fluoroacetamide shares structural similarities with several other compounds, particularly those containing halogenated groups or amides. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
AcetamideC₂H₅NONon-toxic amide used in various industrial applications.
Fluoroacetic AcidC₂HF₃O₂Highly toxic; inhibits the citric acid cycle like fluoroacetamide.
ChloroacetamideC₂H₄ClNLess toxic than fluoroacetamide; used in organic synthesis.
BromoacetamideC₂H₄BrNSimilar reactivity; used in chemical synthesis but less toxic than fluoroacetamide.

Uniqueness of Fluoroacetamide: The presence of fluorine significantly enhances the toxicity of fluoroacetamide compared to its non-fluorinated counterparts like acetamide. Its specific mechanism of action through metabolic disruption sets it apart from other halogenated amides, making it particularly dangerous for biological systems .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Fluoroacetamide is a colorless crystalline powder. Used as a rodenticide. Highly toxic.
COLOURLESS CRYSTALLINE POWDER.

Color/Form

Colorless crystalline powder
White...solid

XLogP3

-1

Exact Mass

77.0277

Boiling Point

Sublimes on heating (EPA, 1998)
Sublimes

LogP

-1.05 (LogP)
log Kow= -1.05
-1.05

Appearance

Solid powder

Melting Point

225 to 228 °F (EPA, 1998)
108.0 °C
108 °C
107 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B18R611M38

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal]

Mechanism of Action

FLUOROACETATE PRODUCES ITS TOXIC ACTION BY INHIBITING THE CITRIC ACID CYCLE. THE FLUORINE SUBSTITUTED ACETATE BECOMES INCORPORATED, AS A NORMAL ACETATE, INTO FLUOROACETYL COENZYME A, WHICH CONDENSES WITH OXALOACETATE TO FORM FLUOROCITRATE. FLUOROCITRATE INHIBITS THE ENZYME ACONITASE & THEREBY INHIBITS THE CONVERSION OF CITRATE TO ISOCITRATE. AS A RESULT THERE IS AN ACCUMULATION OF LARGE QUANTITIES OF CITRATE IN THE TISSUE, & THE CYCLE IS BLOCKED. ... THE HEART & CNS ARE THE MOST CRITICAL TISSUES INVOLVED IN POISONING BY GENERAL INHIBITION OF OXIDATIVE ENERGY METABOLISM. /FLUOROACETATE/
FLUOROACETAMIDE ... /IS/ TOXIC TO MAMMALS PRESUMABLY BECAUSE OF METABOLIC ... /HYDROLYSIS/ TO FLUOROACETATE.
Moderately fast-acting rodenticide which is less likely to lead to poison shyness because of sublethal dosing. It acts chiefly on the heart, with secondary effects on CNS.

Pictograms

Acute Toxic

Acute Toxic

Impurities

Sometimes colored with black dye, nigrosine.

Other CAS

640-19-7

Wikipedia

Fluoroacetamide

Use Classification

Agrochemicals -> Rodenticides

Methods of Manufacturing

Fluoroacetamide is made by reacting fluoroacetyl chloride and ammonia.
Sodium fluoroacetate + ammonia (amide formation)
Made from chloroacetamide by fluorination process using KF.

General Manufacturing Information

Acetamide, 2-fluoro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
The WHO Recommended Classification of Pesticides by Hazard identifies Fluoroacetamide (technical grade) as Class IB: highly hazardous; Main Use: rodenticide. According to the PIC /Prior Informed Consent/ Convention, export of /Fluoroacetamide/ can only take place with the prior informed consent of the importing Party. ...(further information can be found at: http://www.pic.int/).
/FLUOROACETAMIDE/ USE IS LARGELY RESTRICTED TO LICENSED PEST CONTROL OPERATORS.
THE POISONING OF FARM ANIMALS BY EFFLUENTS FROM A FACTORY THAT MFR FLUOROACETAMIDE CAUSED THE MINISTRY OF AGRICULTURE, FISHERIES, & FOOD TO RECOMMEND THAT THE CMPD SHOULD NOT BE USED AS AN INSECTICIDE IN AGRICULTURE, HOME GARDENS, OR FOOD STORAGE IN GREAT BRITAIN, & IT WAS WITHDRAWN FROM THE MARKET.
A rebuttable presumption against registration was issued by EPA on November 22, 1976 on the basis of toxicity to nontarget species ... . The RPAR was terminated on February 28, 1980

Analytic Laboratory Methods

PRODUCT ANALYSIS: ... IS BY REACTION WITH SODIUM & PRECIPITATION AS LEAD CHLORIDE FLUORIDE.

Clinical Laboratory Methods

THE RECOVERY OF FLUOROACETAMIDE FROM ANIMAL & HUMAN TISSUE BY GAS CHROMATOGRAPHY USING MASS SPECTROMETER IN MULTIPLE ION MONITORING MODE WAS 30-35% & THE MIN DETECTABLE LEVELS IN TISSUE WAS APPROX 0.7 UG/G.

Storage Conditions

STORE IN CLOSED CONTAINERS IN CLOSED AREA.

Interactions

TOXIC EFFECTS OF SUCROSE-CONTAINING SODIUM FLUOROSILICATE FED TO HOUSEFLIES IS DELAYED WHEN DIFLUBENZURON IS ADDED. A SIMILAR, THOUGH LESS PRONOUNCED, EFFECT IS EXERTED BY DFB IN FLUOROACETAMIDE TOXICITY.

Dates

Last modified: 08-15-2023
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